molecular formula C13H21N3O8 B13749531 Glu-Ala-Glu

Glu-Ala-Glu

Cat. No.: B13749531
M. Wt: 347.32 g/mol
InChI Key: LKDIBBOKUAASNP-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-Ala-Glu is a synthetic tripeptide composed of glutamic acid and alanine amino acids, with the sequence this compound. This specific arrangement of amino acids places it within a class of compounds that are of significant interest in biochemical and biophysical research, particularly in the study of peptide self-assembly and biomaterial design. Research on similar peptides, such as the self-assembling peptide EAK16, which contains repeating (Ala-Glu-Ala-Lys) units, has demonstrated the ability to form stable nanofiber scaffolds under physiological conditions. These nanofibers can exhibit remarkable stability, tolerating high temperatures, extreme pH changes, and proteolytic digestion, especially when composed of D-amino acids . The glutamic acid residues within the sequence provide charged side chains that influence the peptide's overall hydrophilicity and its potential for molecular interaction. Glutamic acid is a key metabolite and neurotransmitter precursor in biological systems . As a research chemical, this compound serves as a valuable tool for scientists investigating the fundamentals of peptide behavior, the engineering of novel biomaterials for tissue engineering, and the development of new drug delivery systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for characterizing this peptide for their specific experimental applications.

Properties

Molecular Formula

C13H21N3O8

Molecular Weight

347.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1

InChI Key

LKDIBBOKUAASNP-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and reliable method for preparing specific peptides like this compound is solid-phase peptide synthesis (SPPS). This technique involves sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification.

  • Process Overview:

    • Start with a resin-bound protected glutamic acid.
    • Sequentially couple alanine and then another glutamic acid using coupling agents such as PyBOP and bases like DIEA.
    • After chain assembly, cleave the peptide from the resin using anhydrous hydrogen fluoride or trifluoroacetic acid.
    • Purify the crude peptide by lyophilization and chromatographic techniques.
  • Research Evidence:

    • Studies have demonstrated successful synthesis of glutamic acid-containing peptides using Boc- or Cbz-protected amino acids with PyBOP/DIEA coupling, yielding high purity peptides suitable for further applications.

Solution-Phase Peptide Synthesis

Alternatively, this compound can be synthesized in solution by coupling protected dipeptides or amino acids, followed by deprotection steps.

  • Example Route:

    • Prepare protected dipeptide Glu-Ala.
    • Remove protecting groups selectively.
    • Couple the dipeptide with a protected glutamic acid derivative.
    • Final deprotection yields the target tripeptide.
  • Yields and Purity:

    • Literature reports yields around 60-70% for multi-step coupling and deprotection sequences, with purity confirmed by chromatographic and spectroscopic analysis.

Enzymatic and Hydrolytic Preparation Methods

Protein Hydrolysate-Based Production

This compound can be obtained indirectly by enzymatic hydrolysis of glutamine/glutamic acid-rich proteins, such as gluten from wheat or corn.

  • Hydrolysis Process:

    • Disperse gluten proteins in water at controlled pH and temperature.
    • Hydrolyze proteins using acid and/or proteolytic enzymes.
    • Control hydrolysis time to achieve partial breakdown, enriching peptides containing glutamic acid residues.
    • Filter and purify hydrolysate to isolate peptides including this compound sequences.
  • Fermentation Enhancement:

    • Hydrolysates can be used as carbon and nitrogen sources in fermentation to increase glutamic acid content.
    • Microorganisms like Corynebacterium and Bacillus strains enhance peptide yields through protease secretion.

Advantages and Limitations

  • Advantages:

    • Utilizes inexpensive protein sources.
    • Environmentally friendly and scalable.
    • Produces mixtures of peptides, including this compound, useful for functional food or pharmaceutical applications.
  • Limitations:

    • Requires extensive purification to isolate specific peptides.
    • Peptide yields are lower and less specific than chemical synthesis.

Summary Data Table: Preparation Methods for this compound

Preparation Method Starting Materials Key Steps Yield/Purity Advantages Limitations References
Solid-Phase Peptide Synthesis Protected amino acids (Boc/Cbz) Sequential coupling, cleavage, purification High purity, >90% yield High specificity, reproducible Requires specialized equipment
Solution-Phase Peptide Synthesis Protected dipeptides and amino acids Coupling, deprotection, purification Moderate (60-70%) Flexible, scalable Multi-step, time-consuming
Enzymatic Hydrolysis of Proteins Gluten (wheat, corn) Acid/enzyme hydrolysis, fermentation Variable, peptide mixtures Cost-effective, environmentally friendly Low specificity, complex mixtures
Thermal Polymerization Glutamic acid + other amino acids Heating at 160-210 °C Polypeptide formation Simple, no solvents Non-specific, low control

Chemical Reactions Analysis

Types of Reactions

Glu-Ala-Glu can undergo various chemical reactions, including:

    Oxidation: The glutamic acid residues can be oxidized to form gamma-glutamyl semialdehyde.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .

Major Products Formed

The major products formed from these reactions include gamma-glutamyl semialdehyde, gamma-glutamyl alcohol, and various substituted derivatives of this compound .

Scientific Research Applications

Biostimulant Properties

Recent studies have demonstrated that amino acids, including Glu-Ala-Glu, can enhance plant growth and resilience. A notable study investigated the effects of various amino acid mixtures on tomato plants (Solanum lycopersicum L.). The combination of aspartic acid and glutamic acid (Asp + Glu) showed significant improvements in plant growth metrics compared to control groups. Specifically, the application increased net CO2 assimilation and elevated levels of proline and glucose, which are crucial for plant metabolism under stress conditions .

Key Findings:

  • Growth Enhancement: Application of Asp + Glu resulted in increased biomass.
  • Metabolic Impact: Enhanced synthesis of proline and glucose indicates improved stress resilience.

Nutritional Role in Plants

Glutamic acid plays a vital role in nitrogen metabolism within plants, facilitating the assimilation of nitrogen and serving as a precursor for other amino acids essential for plant health. Research has shown that the combination of amino acids can stimulate vegetative growth by optimizing metabolic pathways related to nitrogen utilization .

Summary Table: Agricultural Effects of this compound

Application Effect Study Reference
BiostimulantIncreased plant growth
Nitrogen MetabolismEnhanced nitrogen assimilation
Stress ResilienceImproved metabolic responses

Metabolic Health and Disease Correlation

This compound has been implicated in metabolic health, particularly concerning diabetes. A study highlighted the correlation between circulating amino acids and metabolic indicators in patients with type 2 diabetes (T2D). The glutamine/glutamate (Gln/Glu) ratio was found to be a protective factor against T2D and obesity. Interestingly, lower levels of glutamine alongside higher levels of alanine were associated with an increased risk of metabolic dysfunction .

Key Findings:

  • Protective Factor: Gln/Glu ratio linked to reduced risk of T2D.
  • Metabolic Indicators: Significant correlations with BMI and triglyceride levels.

Summary Table: Medical Implications of this compound

Application Effect Study Reference
Diabetes Risk AssessmentGln/Glu ratio as a protective factor
Metabolic DysfunctionCorrelation with obesity and insulin resistance

Synthesis and Functional Studies

This compound is also relevant in biochemical research, particularly in the synthesis of peptides. The enzymatic conversion processes involving glutaminase have been explored for producing bioactive compounds such as immunomodulatory peptides. These findings suggest that this compound could serve as a substrate for synthesizing compounds with therapeutic potential .

Key Findings:

  • Immunomodulatory Potential: Synthesis of bioactive peptides from this compound.
  • Therapeutic Applications: Potential use in developing functional foods or supplements.

Summary Table: Biochemical Applications of this compound

Application Effect Study Reference
Peptide SynthesisProduction of bioactive immunomodulatory peptides
Therapeutic PotentialPossible applications in functional foods

Mechanism of Action

Glu-Ala-Glu exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in glutathione metabolism and act as a substrate for gamma-glutamyl transferase. This enzyme catalyzes the transfer of the gamma-glutamyl group to other amino acids, playing a crucial role in cellular detoxification and antioxidant defense .

Comparison with Similar Compounds

Structural and Functional Roles

  • Enzymatic Structural Motif: In venom phospholipase A2 (PLA2) enzymes, Glu-Ala-Glu forms the "elapid loop" (positions 54–56), a critical structural feature distinguishing Group IA PLA2 in cobras and kraits. This loop links α-helices and β-sheets, influencing enzyme stability and substrate interaction .
  • Culinary Applications: Identified in seasoning bases, this compound contributes to umami taste by synergizing with nucleotides (e.g., inosine 5'-monophosphate) and free glutamic acid .

Comparison with Similar Compounds

This compound shares functional or structural similarities with other peptides and amino acid derivatives. Below is a comparative analysis:

Table 1: Key Features of this compound and Related Compounds

Compound Structure Source/Application Key Properties Reference
This compound Tripeptide (E-A-E) Cobra venom PLA2, seasoning bases Structural motif in enzymes; umami enhancement; recombinant protein tag
Glu-Asp Dipeptide (E-D) Food flavorants, enzymatic substrates Acidic residues enhance solubility; weaker umami synergy than this compound
Ala-Glu Dipeptide (A-E) Fermented foods, protein hydrolysates Mild umami; less effective in enhancing savory taste compared to tripeptides
Glu-Ala-Ala-Phe-2-NA Tetrapeptide (E-A-A-F) Metalloendopeptidase assays Synthetic substrate for enzyme activity detection; lacks taste-related roles
Free Glutamic Acid (Glu) Single amino acid Neurotransmission, food additives Primary umami compound; less stable in peptides than in polymeric forms

Structural and Functional Insights

Elapid Loop vs. Other Structural Motifs :

  • This compound’s role in PLA2 contrasts with the His-Asp catalytic dyad in serine proteases. The tripeptide’s rigidity stabilizes PLA2’s tertiary structure, whereas shorter motifs (e.g., His-Ala in amylases) prioritize catalytic flexibility .
  • Unlike BLGA’s N-terminal Glu-Ala-Gu extension, common protein tags (e.g., His-tags) lack functional roles beyond purification .

Taste Modulation: this compound enhances umami synergistically, unlike Glu-Asp or Ala-Glu, which exhibit weaker effects. Its tripeptide structure may stabilize interactions with taste receptors (e.g., T1R1/T1R3) . In contrast, free glutamic acid (as in monosodium glutamate) provides immediate umami but lacks the sustained flavor release observed in peptide-bound forms .

Enzymatic Substrates :

  • Glu-Ala-Ala-Phe-2-NA serves as a chromogenic substrate for metalloendopeptidases, relying on Phe for cleavage site recognition. Glu-Ala-Gu lacks such enzymatic utility but shares glutamic acid’s role in molecular recognition .

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